Product packaging for Calcium Carbonate(Cat. No.:CAS No. 13701-58-1)

Calcium Carbonate

Cat. No.: B10761203
CAS No.: 13701-58-1
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Description

Calcium Carbonate is an indispensable inorganic compound with extensive utility across diverse scientific research fields. Its primary research value stems from its role as a readily available source of calcium ions (Ca²⁺) and its buffering capabilities. In cellular and molecular biology, it is fundamental for modulating intracellular calcium signaling, a critical second messenger in processes such as neurotransmitter release, muscle contraction, and gene expression. Researchers utilize it to study calcium-dependent enzyme activity and apoptosis. In biochemistry, its utility extends to serving as a robust buffering agent to maintain stable, alkaline pH conditions in various enzymatic reactions and cell culture media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCO3<br>CCaO3 B10761203 Calcium Carbonate CAS No. 13701-58-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;carbonate
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InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ca+2]
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Molecular Formula

CaCO3, CCaO3
Record name CALCIUM CARBONATE
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DSSTOX Substance ID

DTXSID3036238
Record name Calcium carbonate
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Molecular Weight

100.09 g/mol
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Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001%
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Density

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.
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Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

CAS No.

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3
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Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes)
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Polymorphism and Crystallography of Calcium Carbonate

Crystalline Polymorphs: Calcite, Aragonite, and Vaterite

Calcite is the most common and stable form of calcium carbonate found on Earth, being a primary component of limestone and marble. wikipedia.orgresearchgate.netresearchgate.net Aragonite is also common, particularly in biological systems like coral skeletons and mollusk shells, and tends to form under specific conditions such as higher temperatures. top-rx-market.suwikipedia.orgjst.go.jp Vaterite is the rarest and least stable of the three anhydrous polymorphs. nih.govtop-rx-market.suwikipedia.org

Thermodynamic Stability Relationships Among Polymorphic Forms

The anhydrous polymorphs of this compound exhibit a clear hierarchy of thermodynamic stability. Calcite is the most thermodynamically stable form under ambient surface conditions. nih.govresearchgate.netquora.comresearchgate.net Aragonite is metastable relative to calcite at standard temperature and pressure, and will slowly transform into calcite over geological timescales. wikipedia.orgwikipedia.orghandbookofmineralogy.org Vaterite is the least thermodynamically stable of the three and is consequently the rarest. nih.govnih.govwikipedia.org It readily transforms into either calcite or aragonite, often in the presence of water. nih.gov For instance, vaterite can convert to calcite within hours at room temperature. nih.gov

The formation of these polymorphs is governed by both thermodynamics and kinetics. aip.org While calcite is the most stable, aragonite can be preferentially formed at higher temperatures. aip.orgjst.go.jp Vaterite typically forms at higher levels of supersaturation. aip.org The presence of certain ions can also influence which polymorph forms; for example, magnesium ions in solution appear to inhibit calcite growth and favor the precipitation of aragonite. wikipedia.org

Structural Distinctions and Characterization of Crystalline Phases

The three main polymorphs of this compound are distinguished by their different crystal structures, which in turn lead to distinct physical properties and morphologies. quora.comquora.com

Calcite possesses a trigonal crystal system and typically forms in rhombohedral or scalenohedral habits. wikipedia.orgquora.comquora.com It has a Mohs hardness of 3. wikipedia.orgmindat.org

Aragonite has an orthorhombic crystal structure, often resulting in acicular or needle-like crystals. researchgate.netwikipedia.orgquora.comquora.com It is slightly harder than calcite, with a Mohs hardness of 3.5 to 4. wikipedia.orghandbookofmineralogy.org

Vaterite belongs to the hexagonal crystal system and commonly precipitates as spherical or fibrous aggregates. wikipedia.orgquora.comquora.commfa.org

These structural differences can be identified using various analytical techniques. X-ray diffraction (XRD) provides unique patterns for each polymorph based on their crystal lattice. nih.gov Fourier-transform infrared spectroscopy (FTIR) can also differentiate the polymorphs by the characteristic absorption bands of the carbonate ion, which are sensitive to the local crystalline environment. nih.gov For example, the v₄ carbonate band appears at 713 cm⁻¹ for calcite, at 700 and 713 cm⁻¹ for aragonite, and at 744 cm⁻¹ for vaterite. nih.gov

Crystallographic Data of this compound Polymorphs
PolymorphCrystal SystemSpace GroupUnit Cell Parameters (Å)
CalciteTrigonalR-3ca = 4.9896, c = 17.061
AragoniteOrthorhombicPmcna = 4.9611, b = 7.9672, c = 5.7407
VateriteHexagonalP6₃/mmca = 4.13, c = 8.49

Amorphous this compound (ACC)

Amorphous this compound (ACC) is a non-crystalline, often hydrated, form of CaCO₃ that lacks the long-range atomic order characteristic of its crystalline counterparts. wordpress.com

Characterization as a Metastable Precursor Phase

ACC is frequently observed as a transient, metastable precursor in the crystallization of more stable this compound polymorphs. nih.govwordpress.comrsc.org Its formation is a key step in many biomineralization processes, where organisms utilize it to construct complex mineralized structures. wordpress.comnih.gov ACC is thermodynamically unstable and, in the presence of water or upon heating, rapidly transforms into one of the crystalline forms. nih.govwordpress.comstonybrook.edu For instance, at room temperature, ACC can transform to calcite in a very short time. wordpress.com The material typically consists of small, spherical particles, often in the nanometer size range. wordpress.comnih.gov

Transformation Pathways and Stabilization of ACC

The transformation of ACC generally follows an energetically downhill sequence, moving from more metastable to more stable phases. nih.gov A common pathway involves the initial precipitation of hydrated ACC, which may then dehydrate before crystallizing into vaterite or aragonite, and finally transforming into the most stable calcite phase. nih.govstonybrook.edu The specific pathway and the resulting polymorph can be influenced by various factors. stonybrook.edu

Crystallization and Growth Mechanisms of Calcium Carbonate

Nucleation Phenomena

Nucleation, the initial step in crystal formation, can occur through two primary pathways: homogeneous and heterogeneous. This process is highly dependent on the level of supersaturation in the solution.

Homogeneous Nucleation in Supersaturated Solutions

Homogeneous nucleation occurs in a clear solution, without the influence of foreign particles or surfaces. According to classical nucleation theory (CNT), the formation of a stable crystal nucleus arises from the spontaneous association of ions or ion pairs in a supersaturated solution. nih.gov In the case of calcium carbonate, these primary species are Ca²⁺ and CO₃²⁻ ions. nih.gov These ions come together to form clusters, but for a new, stable solid phase to emerge, these clusters must overcome a significant energy barrier associated with the creation of a new surface. nih.gov

The process is highly sensitive to the degree of supersaturation. researchgate.net At high levels of supersaturation, the driving force for nucleation is strong, leading to rapid, spontaneous precipitation. mit.edu However, classical models suggest that even in highly supersaturated solutions, the dominant species are simple ions and ion pairs, and the formation of larger, stable clusters occurs at a rate and with energies consistent with CNT. nih.gov Some alternative theories propose the existence of "prenucleation clusters" (PNCs) that are more complex than simple ion pairs and exist even in undersaturated conditions, acting as building blocks for later crystallization. nih.gov However, the classical view maintains that ions and ion pairs are the fundamental units leading to CaCO₃ nucleation. nih.gov

Heterogeneous Nucleation on Active Sites

Heterogeneous nucleation is the more common pathway for crystallization, as it occurs at a lower energy cost. This process is initiated on the surface of foreign particles, impurities, or container walls, which act as "active sites." mit.eduresearchgate.net These substrates reduce the thermodynamic barrier to nucleation by lowering the energy required to form a new surface. researchgate.net

The effectiveness of a substrate in promoting nucleation depends on its chemical and physical properties. For instance, the presence of quartz seed crystals in a supersaturated this compound solution can reduce induction times and promote nucleation. nih.gov Similarly, materials like diatomaceous earth and zirconium oxide can serve as foreign particles that induce heterogeneous nucleation. mit.edu The rate of heterogeneous nucleation is a function of both the supersaturation level and the concentration of available solid particles. mit.edu At low supersaturation levels, the influence of these foreign particles is significant, whereas at high supersaturation, their effect becomes negligible as homogeneous nucleation begins to dominate. mit.edu Crystallization of amorphous this compound (ACC), an unstable precursor, often proceeds via heterogeneous nucleation on a substrate. researchgate.net

Crystal Growth Kinetics and Dynamics

Following nucleation, crystals grow through the addition of new material. The kinetics and dynamics of this growth can be dictated by different mechanisms, primarily ion-mediated or particle-mediated processes. The rate of growth is heavily influenced by the solution's supersaturation level.

Ion-Mediated Crystal Growth

The classical model of crystal growth is an ion-by-ion addition process. In this mechanism, individual ions (Ca²⁺ and CO₃²⁻) from the solution diffuse to the crystal surface, are adsorbed, and then integrate into the crystal lattice. mdpi.com This process is often described as "classical ion-by-ion growth." acs.org

The kinetics of this growth are often surface-reaction controlled, where the rate-limiting step is the incorporation of the ions into the crystal structure. For example, the growth of calcite seed crystals in stable supersaturated solutions has been shown to follow a second-order dependence on the rate of crystal growth, which is consistent with a surface-controlled mechanism. nih.gov The presence of other "foreign" ions in the solution, such as magnesium or sulfate (B86663), can significantly affect these kinetics by occupying growth sites or forming complexes, thereby influencing the final crystal polymorph and morphology. researchgate.net

Particle-Mediated Colloidal Crystal Growth

Mounting evidence suggests that this compound crystallization frequently occurs through a non-classical, particle-mediated pathway. uni-konstanz.de In this mechanism, precursor nanoparticles, often amorphous this compound (ACC), first form in the solution. These nanoparticles then aggregate to form larger polycrystalline structures. mdpi.comuni-konstanz.de This process is distinct from ion-mediated growth as the building blocks are nano-sized particles rather than individual ions.

This colloidal growth can be influenced by physical factors such as stirring, which can accelerate the collision and organization of the precursor particles. uni-konstanz.deresearchgate.net For example, under rapid stirring, larger polycrystalline aggregates of vaterite can form, indicating a growth process controlled by convective currents. uni-konstanz.de This aggregation of nanoparticles can lead to the formation of complex, structured crystals known as mesocrystals, where the constituent nanoparticles are aligned in a common crystallographic orientation. uni-konstanz.de

Influence of Supersaturation on Crystal Growth Rates

Supersaturation is a critical parameter that governs the kinetics of both nucleation and crystal growth. acs.org The rate of crystal growth generally increases with higher levels of supersaturation. nih.gov Studies have shown a semi-exponential growth in the surface area covered by crystals as supersaturation increases. nih.gov

However, the relationship is complex. At relatively low supersaturations, crystal growth tends to be the predominant process. acs.org As supersaturation increases significantly, the rate of nucleation can outpace the rate of growth, leading to the formation of many small crystals. acs.org This is because the energy barrier for nucleation is more sensitive to supersaturation than the barrier for growth.

The level of supersaturation also influences which polymorph of this compound (calcite, aragonite, or vaterite) is formed. researchgate.net Each polymorph has a different solubility, and therefore a different supersaturation threshold for crystallization. researchgate.net For instance, vaterite, being more soluble than calcite, requires a higher level of supersaturation to nucleate. mdpi.com As crystallization proceeds, the consumption of ions from the solution causes the supersaturation level to drop, which can lead to the transformation of less stable polymorphs (like vaterite) into the most stable form, calcite. researchgate.netresearchgate.net

The table below summarizes the effect of increasing supersaturation on various aspects of this compound crystallization based on research findings.

ParameterEffect of Increasing SupersaturationSource
Nucleation Rate Increases; becomes the dominant process at high supersaturation. acs.org
Crystal Growth Rate Increases. nih.gov
Induction Time Decreases. mit.edunih.gov
Dominant Mechanism Shifts from heterogeneous to homogeneous nucleation. mit.edu
Polymorph Selection Influences which polymorph (vaterite, aragonite, calcite) forms first. researchgate.netmdpi.com
Crystal Size Tends to decrease due to higher nucleation rates. nih.gov

Polymorphic Transformation Mechanisms

The formation of the most stable this compound polymorph, calcite, often proceeds through a series of transformations involving less stable precursor phases. These transformations are critical in both geological and biological systems, dictating the final crystalline structure and properties of the material. The mechanisms governing these changes involve transitions from amorphous states, transformations between crystalline polymorphs, and recrystallization processes.

The crystallization of this compound frequently originates from an unstable, non-crystalline precursor known as amorphous this compound (ACC). researchgate.netiupac.org The transition from ACC to a crystalline state, typically calcite, is a complex process that often involves hydrated intermediates and can occur through different pathways.

Initial precipitation from a supersaturated solution often yields ACC. iupac.orgcambridge.org In many systems, particularly in biomineralization, this process follows a specific, energetically favorable sequence. pnas.org Studies on sea urchin spicules have provided direct evidence for a transformation sequence that begins with hydrated amorphous this compound (ACC·H₂O), transitions to a dehydrated amorphous form (ACC), and finally crystallizes into calcite. pnas.orgberkeley.edu This sequence was confirmed to be thermodynamically reasonable, as both the dehydration of ACC·H₂O and the crystallization of ACC to calcite are exothermic processes. pnas.org Synthetic ACC, especially in contact with water, crystallizes rapidly, often within minutes. pnas.orgberkeley.edu

The mechanism of this amorphous-to-crystalline transition is a subject of detailed research, with evidence supporting multiple pathways:

Dissolution and Reprecipitation: This mechanism involves the dissolution of the more soluble ACC, which increases the saturation of the solution with respect to a more stable crystalline phase (like vaterite or calcite), leading to its nucleation and growth. acs.orgrsc.org

Solid-State Transformation: Some studies report a direct, solid-state transformation of ACC to crystalline CaCO₃. nih.gov This can be a shape-preserving process. For instance, the presence of magnesium ions (Mg²⁺) can facilitate a direct transformation by incorporating excess water into the amorphous structure, which then triggers crystallization upon dehydration without altering the particle's morphology. nih.gov

Interface-Coupled Dissolution/Precipitation: This mechanism, observed during the transformation of ACC structures in humid air, suggests that the process is not a true solid-state transformation but occurs via dissolution and precipitation at the interface of the material. rsc.org

The stability and transformation pathway of ACC are significantly influenced by various factors. In biological systems, proteins can stabilize ACC·H₂O, preventing its immediate dehydration and crystallization. pnas.org Temperature also plays a key role; for example, ACC precipitated below 5 °C can transform into ikaite (a hydrated crystalline form) if kept cold, or into calcite within minutes at room temperature. researchgate.netrsc.org

Table 1: Observed Phase Transformation Sequences from Amorphous this compound

Initial Phase Intermediate Phase(s) Final Crystalline Phase System/Conditions Citation
Hydrated ACC (ACC·H₂O) Dehydrated ACC Calcite Biomineralization (Sea Urchin Spicules) pnas.orgberkeley.edu
Amorphous this compound (ACC) Vaterite Calcite Abiotic Crystallization (7.5–25 °C) rsc.orgresearchgate.net
Amorphous this compound (ACC) Calcite and Vaterite Calcite Reaction Crystallization iupac.orgacs.org
Amorphous this compound (ACC (I)) Ikaite (at <5 °C) Calcite (at room temp.) Low-Temperature Synthesis researchgate.netrsc.org

Following the initial formation of amorphous or metastable crystalline phases, further transformations occur, leading to the most thermodynamically stable polymorph, calcite. Of the three anhydrous crystalline polymorphs, vaterite is the most soluble and least stable, followed by aragonite, with calcite being the most stable. cambridge.orgcdnsciencepub.com Consequently, the transformation of vaterite to calcite is a widely studied and crucial step in the crystallization pathway of this compound. cambridge.orgresearchgate.net

The dominant mechanism for the vaterite-to-calcite transformation is solution-mediated dissolution and reprecipitation. rsc.orgresearchgate.net In this process, the more soluble vaterite crystals dissolve into the surrounding solution, increasing the concentration of calcium and carbonate ions. acs.orguu.nl This raises the supersaturation level with respect to the less soluble and more stable calcite, causing calcite to nucleate and grow at the expense of the dissolving vaterite. cdnsciencepub.comuu.nl

The kinetics of this transformation are influenced by several factors:

Temperature: Higher temperatures generally accelerate the transformation. cambridge.orgresearchgate.net Studies have measured the activation energies for calcite nucleation and crystallization from an ACC precursor via vaterite. rsc.orgresearchgate.net

Surface Area and Morphology: The reaction rate can be controlled by the available surface area of calcite for growth. rsc.orgresearchgate.net The initial morphology and packing density of the vaterite aggregates can also control the transformation rate, with some findings suggesting the process is not limited by vaterite dissolution. uu.nlresearchgate.net

Additives and Ions: The presence of certain ions can alter the transformation kinetics. For instance, Mg²⁺ can inhibit vaterite nucleation but accelerate its transformation to calcite. acs.orgacs.org

Table 2: Activation Energies for Calcite Formation via Vaterite Intermediate

Process Activation Energy (kJ mol⁻¹) Research Finding Citation
Calcite Nucleation 73 ± 10 Determined from studies of ACC crystallization at environmentally relevant temperatures. rsc.orgresearchgate.net
Calcite Crystallization (Growth) 66 ± 2 Determined from studies of ACC crystallization at environmentally relevant temperatures. rsc.orgresearchgate.net

Recrystallization is a broader term that encompasses transformations where smaller or thermodynamically less stable crystals dissolve and are redeposited onto larger or more stable crystals. cambridge.org This phenomenon, also known as Ostwald ripening, is a key process driving the establishment of thermodynamic equilibrium in a system. cambridge.orggeoscienceworld.org In the context of this compound, recrystallization describes the transformation of metastable polymorphs like vaterite and aragonite into the stable calcite phase. researchgate.netnps.govresearchgate.net

The transformation of vaterite to calcite is a classic example of a recrystallization process. researchgate.netiupac.orgcdnsciencepub.com It proceeds via the dissolution of the metastable vaterite and the subsequent precipitation and growth of stable calcite. researchgate.net This process continues until all the vaterite has been converted. acs.org Similarly, aragonite, which is another metastable polymorph, can recrystallize into calcite over geological timescales, a process common in the fossilization of invertebrates whose shells are originally made of aragonite. nps.gov This recrystallization occurs because calcite is more stable than aragonite at or near the Earth's surface. nps.gov

The rate and extent of recrystallization can be influenced by various factors in the surrounding environment. For example, the presence of organic matter embedded within microbially induced this compound crystals can inhibit the complete dissolution of vaterite, with 10-20% remaining undissolved even after 28 days. cdnsciencepub.com In fossilization, the recrystallization process can sometimes destroy the fine microstructural details of the original biological hard parts. nps.gov Ultimately, recrystallization is the fundamental mechanism that drives the system towards its lowest energy state, resulting in the predominance of calcite in most geological and aged synthetic this compound systems. cambridge.orgresearchgate.net

Controlled Synthesis and Fabrication of Calcium Carbonate Materials

Precipitation-Based Synthesis Methods

Precipitation from a supersaturated solution is one of the most fundamental and widely employed strategies for synthesizing calcium carbonate particles. nih.govacs.org This approach generally involves the reaction between a calcium ion (Ca²⁺) source and a carbonate ion (CO₃²⁻) source in a liquid medium. rsc.org The key to controlling the final product lies in manipulating reaction parameters such as reactant concentration, pH, temperature, and the presence of additives. rsc.orgmdpi.com The two primary routes for precipitation are carbonation processes and double decomposition reactions. aip.org

This technique can be implemented in several ways:

CO₂ Bubbling: This common approach involves bubbling CO₂ gas directly through an aqueous slurry of calcium hydroxide (B78521). nih.govmdpi.com The size, polymorph, and morphology of the resulting CaCO₃ crystals are influenced by factors such as the CO₂ flow rate, temperature, and initial pH. acs.orgwjygy.com.cn For instance, careful control of the initial pH (around 9.5-9.8) can slow the dissolution of CO₂ and use the gas bubbles as templates to form hollow CaCO₃ particles. acs.org This method typically yields rhombohedral and cubic calcite crystals. nih.gov

Slow Carbonation: This method relies on the slow generation of carbonate ions from the decomposition of a compound like ammonium (B1175870) carbonate in a closed system containing a calcium chloride solution. nih.govipme.ru Vapors of CO₂ and ammonia (B1221849) are released, which then react with the calcium chloride solution to precipitate this compound crystals. ipme.ru

The parameters of the carbonation process play a critical role in determining the final product characteristics.

Table 1: Influence of Process Parameters on this compound Synthesis via Carbonation

ParameterEffect on SynthesisTypical OutcomeSource
pHControls CO₂ dissolution rate and particle morphology. An initial pH of 9.5–9.8 is required to form hollow structures.Can produce hollow particles by templating around CO₂ bubbles. acs.org
TemperatureAffects CO₂ solubility and reaction rate. Higher temperatures can decrease CO₂ solubility, potentially reducing calcium conversion.Optimal temperatures are needed to balance kinetics and solubility for efficient precipitation. kuleuven.be
CO₂ Flow RateInfluences reaction time and bubble dynamics. Higher flow rates increase the interfacial area, speeding up the reaction.A flow rate of 180 mL/min was found to be optimal in one study for preparing well-formed spherical particles. acs.orgwjygy.com.cn
Additives (e.g., Zinc Nitrate)Can modify the morphology and structure of the final CaCO₃ particles.Addition of 0.002 mol of zinc nitrate (B79036) helped produce spherical CaCO₃ particles with a well-defined single crystal form. wjygy.com.cn

The double decomposition or direct precipitation method is one of the most studied and straightforward approaches for synthesizing this compound. nih.govaip.org It involves the simple mixing of two soluble salt solutions, one containing calcium ions (e.g., calcium chloride, CaCl₂) and the other containing carbonate ions (e.g., sodium carbonate, Na₂CO₃). nih.govresearchgate.net The reaction proceeds as follows: CaCl₂ + Na₂CO₃ → CaCO₃(s) + 2NaCl. mdpi.comresearchgate.net

This method allows for the synthesis of CaCO₃ particles without additives, and the resulting particle characteristics are highly dependent on the reaction conditions. nih.gov Key parameters that can be adjusted to control the size, shape, and polymorphic form (calcite, vaterite, or aragonite) of the precipitate include reactant concentrations, the ratio of Ca²⁺ to CO₃²⁻ ions, temperature, stirring speed, and reaction time. rsc.orgmdpi.com For example, rapid mixing of equimolar solutions can produce porous, spherical calcite microparticles, while increasing the reaction time can lead to larger particles. nih.gov

Table 2: Research Findings on CaCO₃ Synthesis via Double Decomposition

ReactantsKey Parameter(s) StudiedResulting Particle CharacteristicsSource
CaCl₂ and Na₂CO₃ (0.33 M)Reaction TimeRapid mixing (30s) formed 4–6 µm porous calcite spheres. Increased time led to 15–20 µm particles. nih.gov
CaCl₂ and Na₂CO₃Reactant ConcentrationVarying reactant concentrations resulted in changes in particle size and morphology. Lower concentrations led to smaller nanoparticles (53.94 nm from 0.5M solution). researchgate.net
CaCl₂·2H₂O and Na₂CO₃ (0.1 M in water/ethylene glycol)TemperatureTemperature had a remarkable effect on particle size, enabling the preparation of well-dispersed spherical nanoparticles below 200 nm. mdpi.com
CaCl₂ and Na₂CO₃Supersaturation and pHHigh supersaturation and low pH favored vaterite formation initially, which later transformed to calcite. Low supersaturation and high pH led directly to stable calcite. elsevierpure.com

For large-scale production with consistent quality, continuous reactor crystallization offers significant advantages over batch processes. By maintaining steady-state conditions, continuous reactors allow for precise control over the product's features, such as crystal size, shape, and polymorphic form. acs.org

In a Couette-Taylor reactor, for example, the crystallization of CaCO₃ from a Ca(OH)₂–H₂CO₃ reaction system was investigated. It was found that stoichiometric reaction conditions (pH 7.8) produced the largest rhombohedron-like crystals. acs.org Deviations from this stoichiometry led to significant changes in morphology:

Excess Ca²⁺: A surplus of calcium ions caused a rapid reduction in crystal size and a gradual change in shape from rhombohedral to spindle-like and eventually needle-like. acs.org

Excess CO₃²⁻: An excess of carbonate ions also led to a decrease in crystal size, though the rhombohedral shape was predominantly maintained. acs.org

These modifications are attributed to the preferential adsorption of the excess ionic species onto specific crystal faces, which alters their growth rates. acs.org Furthermore, bubble column reactors can be used for continuous carbonation, where factors like gas flow rate and reactor design dictate the mass transfer of CO₂ and influence the precipitation time and particle characteristics. acs.org The ability to control these variables in a continuous flow system is essential for producing CaCO₃ with specific and reproducible features for industrial applications.

Advanced Synthesis Techniques for Micro- and Nanoparticles

To meet the growing demand for materials with highly specific and uniform properties, advanced synthesis techniques have been developed. These methods offer greater control over the fabrication of this compound at the micro- and nanoscale, enabling the production of particles with complex morphologies and functionalities that are difficult to achieve through conventional precipitation. rsc.orgnih.gov

Biomimetic synthesis, which mimics natural biomineralization processes, often employs polymers to direct the crystallization of inorganic materials. uni-ulm.de In polymer-mediated synthesis, water-soluble polymers are introduced during the precipitation of CaCO₃ to control nucleation, growth, morphology, and polymorph selection. nih.govresearchgate.net The polymers can be entrapped within the crystal matrix or act as templates, influencing the final structure. rsc.org

Different types of polymers can induce the formation of specific structures:

The presence of soluble starch has been used to create hollow vaterite spheres of around 500 nm. nih.gov

Polymers such as poly(methyl methacrylate) (PMMA), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been successfully used to synthesize CaCO₃ nanocomposites with crystallite sizes of 20-30 nm. researchgate.net

Oleic acid can be used to modify CaCO₃ nanoparticles to improve their interaction with polymer chains during subsequent seeded-dispersion polymerization, creating core-shell structures like CaCO₃@PMMA. acs.org

The interaction between the polymer's functional groups and the nascent CaCO₃ crystals is key to this control, making it a powerful tool for designing advanced hybrid materials. uni-ulm.de

Table 3: Examples of Polymer-Mediated Synthesis of this compound

Polymer/AdditiveSynthesis MethodResulting CaCO₃ CharacteristicsSource
Soluble StarchOne-pot reaction of calcium and carbonate precursor ions~500 nm hollow spheres of vaterite. nih.gov
Carboxymethyl chitosan (B1678972) (CMC)Addition of aqueous CMC to equimolar Na₂CO₃ and CaCl₂Hybrid microspheres of ~5 µm. nih.gov
PMMA, PEG, PVPBiomimetic method using limestone as a sourceNanocomposites with crystallite sizes of 20-30 nm; monodispersed, spherical, and porous structures. researchgate.net
Oleic Acid / PMMASeeded-dispersion polymerizationCaCO₃@PMMA core-shell nanoparticles. acs.org

Mechano-chemical synthesis is a solid-state processing technique that uses mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes in materials. researchgate.netresearchgate.net This method has emerged as a promising route for the large-scale production of nano-CaCO₃. researchgate.net The process generally involves milling a dry powder mixture of precursors, such as calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃), often with a salt matrix like sodium chloride (NaCl) which acts as a diluent to control particle size. researchgate.netresearchgate.net

During milling, the intense mechanical forces trigger a solid-state displacement reaction (CaCl₂ + Na₂CO₃ → CaCO₃ + 2NaCl). researchgate.net This leads to the formation of CaCO₃ nanoparticles embedded within the salt matrix, which can then be separated by a simple washing process. researchgate.net The technique can also be used to produce amorphous this compound (ACC) domains from crystalline starting materials like waste seashells. acs.org The process parameters, such as milling time and the presence of dispersing solvents, can be tuned to control the final particle size and the degree of amorphization. researchgate.netacs.org

Table 4: Research Findings on Mechano-Chemical Synthesis of CaCO₃

PrecursorsProcess DetailsKey FindingsSource
CaCl₂ + Na₂CO₃Milling in a high-energy ball mill. Post-milling heat treatment at 350°C to complete the reaction.Produced calcite single-phase ultrafine powder. The mean particle size was controlled by adjusting the volume fraction of CaCO₃ in the salt matrix. researchgate.net
Waste Seashells (Oysters, Scallops, Clams)Ball milling with various dispersing solvents.Produced nanocrystalline CaCO₃ and amorphous CaCO₃ (ACC) domains coexisting in microsized aggregates. acs.org
Aluminium Hydroxide + this compoundGrinding of the mixture.Produced an X-ray amorphous precursor phase that formed monophase calcium dialuminate (CaAl₄O₇) upon heating, which was not achievable with unground mixtures. rsc.org
CaCl₂, Na₂CO₃, NaClMilling in a planetary ball mill.Allowed for the formation of separated nanoparticles embedded in a solid NaCl salt matrix. researchgate.net

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a versatile method for producing this compound nanostructures with controlled size and morphology. tandfonline.com This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave. tandfonline.comresearchgate.net By varying parameters such as reaction temperature, time, and the concentration of precursors, it is possible to direct the crystallization process. tandfonline.comresearchgate.net

For instance, using calcium nitrate tetrahydrate, ethylenediamine, and hydrazine (B178648) as precursors, different morphologies of this compound can be achieved. tandfonline.com The process typically begins with the formation of a calcium hydroxide precipitate, which then reacts with carbon dioxide present in the autoclave to form this compound. tandfonline.com Key factors influencing the final product include the mole ratio of reactants, reaction temperature (e.g., 140–180°C), and reaction duration (e.g., 12–24 hours). tandfonline.com It has been demonstrated that in the absence of sufficient CO2, such as under an argon atmosphere, the resulting product is primarily calcium hydroxide, highlighting the crucial role of the carbon source in this method. tandfonline.com Hydrothermal methods are valued for being a one-step, low-temperature synthesis route that allows for effective shape and powder reactivity control. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative for producing this compound polymorphs. This method utilizes microwave irradiation to heat the reaction mixture, which can significantly accelerate reaction rates compared to conventional heating methods. The structure and morphology of the resulting this compound crystals can be effectively controlled by adjusting parameters like microwave power and the concentration of reactants such as calcium acetate (B1210297) and urea (B33335). researchgate.net

Research has shown that this technique can produce various morphologies, including dagger-like, bicone-like, and shuttle-like vaterite particles, as well as microspheres assembled from nanoparticles. nih.gov The use of solvents, such as water-ethylene (B12542467) glycol mixtures, and surfactants plays a significant role in directing the morphology of the vaterite crystals formed. nih.gov For example, uniform hexagonal columnar-shaped aragonite has been synthesized using calcium chloride and urea without any additives by controlling the microwave power and reactant molar ratio. researchgate.net Studies have also demonstrated that smaller this compound particles can be synthesized using a microwave-assisted hydrothermal process, with particle size being dependent on the reaction time. nih.gov

Strategies for Polymorph and Morphology Control During Synthesis

The ability to selectively produce a specific polymorph of this compound (calcite, aragonite, or vaterite) with a desired morphology is crucial for its application. This control is achieved by carefully manipulating the synthesis conditions.

Influence of Process Conditions (Temperature, pH, Stirring Rate, Solution Mixing)

Temperature: Reaction temperature is a critical factor influencing which this compound polymorph is formed. aip.orgjscholaronline.orgwordpress.com Generally, lower temperatures (e.g., 20-40°C) favor the formation of vaterite and calcite. aip.orgjscholaronline.orgresearchgate.net As the temperature increases, the formation of aragonite becomes more dominant. aip.orgresearchgate.net For instance, studies have shown that in certain systems, lamellar vaterite particles form at 30-40°C, a mixture of vaterite, aragonite, and calcite appears between 50-70°C, and aragonite whiskers are the primary product at 80°C. researchgate.net The transition to aragonite at higher temperatures is often attributed to faster growth kinetics compared to the other polymorphs. aip.org

pH: The pH of the synthesis solution significantly affects the crystallization pathway and morphology. researchgate.netacs.org Higher pH levels (above 11) can increase the stability and lifetime of the amorphous this compound (ACC) precursor phase. researchgate.netacs.orgfigshare.comosti.gov At a lower pH of around 10.5, ACC rapidly transforms into vaterite and calcite, whereas at a higher pH, ACC tends to transform directly into calcite. researchgate.netacs.orgfigshare.com The morphology of the crystals is also pH-dependent; for example, an increase in pH can cause vaterite crystals to change from cauliflower-like spheroids to more regular spherulites. mdpi.com

Stirring Rate: The hydrodynamics of the reaction, controlled by the stirring (agitation) rate, impacts particle size and polymorph selection. scribd.comresearchgate.netresearchgate.net Increasing the stirring speed generally leads to a decrease in particle size. researchgate.net Stirring can promote the mass transfer of reactants, such as carbon dioxide in carbonation methods, which facilitates the nucleation of this compound. ncsu.edu In some systems, lower stirring speeds favor the formation of the calcite phase, while higher speeds lead to the crystallization of vaterite. researchgate.net An optimal stirring speed can be identified to produce nearly pure, uniform spherical vaterite particles. scribd.com

Solution Mixing: The rate and method of mixing reactant solutions can influence the resulting polymorphs. The addition rate of reactants, such as a carbonate solution to a calcium solution, affects the supersaturation level, which in turn dictates the nucleation and growth process. aidic.it Different reactor configurations that alter how solutions are mixed, such as segmented flow tubular reactors, can provide better control over powder characteristics by ensuring a more homogeneous reaction environment compared to traditional stirred tanks. researchgate.net

Table 1: Influence of Process Conditions on this compound Synthesis

Regulation by Inorganic Ions and Impurities

The presence of inorganic ions, even in small quantities, can profoundly influence the crystallization of this compound. Magnesium ions (Mg²⁺) are particularly notable for their role in inhibiting calcite growth and promoting the formation and stabilization of aragonite. acs.orgchemrxiv.orgresearchgate.net The mechanism is thought to involve the adsorption of Mg²⁺ ions onto the calcite surface, which increases its surface free energy and hinders further growth, thereby allowing the less thermodynamically stable aragonite to nucleate and grow preferentially. acs.orgchemrxiv.org The presence of magnesium can also lead to the formation of a higher amorphous content during initial precipitation. chemrxiv.orgresearchgate.net Studies have shown that as the Mg²⁺/Ca²⁺ molar ratio increases, aragonite becomes the dominant polymorph over calcite. researchgate.net Other ions, like sulfate (B86663), may have a synergistic effect with magnesium in stabilizing aragonite. acs.org

Modulation by Organic Molecules (e.g., sugars, alcohols, acids)

Organic molecules are widely used to direct the synthesis of this compound, mimicking biomineralization processes. These molecules can influence the polymorph, size, and morphology of the resulting crystals. espublisher.comespublisher.comorientjchem.org

Acids: Low-molecular-weight organic acids can suppress aragonite formation and promote the growth of calcite. jst.go.jp The effectiveness of this control often depends on the number of carboxyl groups in the acid's structure, with citric acid (a tricarboxylic acid) showing a stronger effect than malic acid (dicarboxylic) and acetic acid (monocarboxylic). jst.go.jp These molecules can adsorb onto specific crystal faces, inhibiting growth in certain directions and leading to altered morphologies, such as calcite crystals elongated along the c-axis. jst.go.jp Amino acids like L-aspartic acid and L-glutamic acid can also modify crystal habits, resulting in truncated or hexagonal calcite morphologies. orientjchem.org

Polysaccharides: Biomass polysaccharides such as glucose, sucrose, amylose (B160209), and amylopectin (B1267705) play a crucial role in regulating the mineralization process. espublisher.comespublisher.com They can induce and control the formation of CaCO₃ crystals, affecting their morphology and size. espublisher.comespublisher.com For instance, amylose can induce the formation of amorphous this compound (ACC), which later transforms into stable calcite. espublisher.com Acidic polysaccharides, like alginic acid and gellan gum, have been shown to significantly inhibit aragonite formation and favor calcite, even in hot water environments up to 80°C. jst.go.jp This effect is attributed to the high adsorption affinity of the polymer molecules for the aragonite surface. jst.go.jp

Table 2: Effect of Organic Modulators on this compound Synthesis

Role of Reactor Configurations in Crystallization Control

The design of the reactor is a key engineering parameter for controlling this compound crystallization. Different reactor types generate distinct hydrodynamic conditions that influence mixing, supersaturation profiles, nucleation, and crystal growth.

Stirred-Tank and Bubble Column Reactors: These are classical reactors where hydrodynamic parameters are relatively well-understood. mostwiedzy.pl However, achieving uniform particle characteristics can be challenging due to variations in local supersaturation.

Fluidized Bed Reactors (FBRs): FBRs are particularly effective for recovering slightly soluble compounds like this compound, as they produce large, millimeter-sized spherical granules suitable for reuse. mdpi.comnchu.edu.tw In a typical FBR process for water softening, a base is added to increase the pH, inducing precipitation onto seed materials (like quartz sand) that are kept in suspension by an upward flow of water. mdpi.comnih.gov This configuration allows for high calcium retention and produces pellets composed mainly of calcite. nih.govresearchgate.net

Novel Reactor Designs: To achieve finer control, various specialized reactors have been developed. A segmented flow tubular reactor , which uses a non-miscible phase like air to create discrete micro-volumes, ensures a more uniform reaction environment, leading to better control over particle characteristics and the continuous production of pure calcite. researchgate.net A spinning disc reactor (SDR) , where liquid is fed onto a rotating disc, can generate a wide range of particle sizes and morphologies by controlling the rotational speed. mostwiedzy.pl Other designs like improved tangential jet-reactors have also been used to prepare nano-sized this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

Advanced Characterization Methodologies for Calcium Carbonate Research

Spectroscopic Techniques for Phase and Compositional Analysis

Spectroscopic methods are fundamental in identifying the polymorphs of calcium carbonate and analyzing their surface and bulk compositions. These techniques probe the vibrational modes of molecules and the electronic states of atoms to provide detailed chemical information.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the different crystalline phases of this compound. nih.govnih.gov Each polymorph—calcite, aragonite, and vaterite—exhibits a unique infrared absorption spectrum due to differences in their crystal lattice and the symmetry of the carbonate ion within it. nih.gov The primary absorption bands of the carbonate ion (CO₃²⁻) that are used for identification are the ν₂, ν₃, and ν₄ vibrational modes. nih.gov

The out-of-plane bending mode (ν₂) and the in-plane bending mode (ν₄) are particularly useful for distinguishing between the polymorphs. nih.gov For instance, the ν₂ band for aragonite appears at a distinct wavenumber compared to calcite and vaterite. nih.govresearchgate.net Similarly, the ν₄ band is a single peak for calcite, but splits into two peaks for aragonite, and has a different position for vaterite. nih.gov

FTIR spectroscopy can also be employed for the quantitative analysis of ternary mixtures of calcite, aragonite, and vaterite. nih.gov By developing a set of equations based on Beer's law and measuring the absorptivities of specific, non-overlapping absorption bands, the concentration of each phase in a mixture can be determined. nih.govresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound Polymorphs

Polymorph ν₂ (out-of-plane bend) (cm⁻¹) ν₄ (in-plane bend) (cm⁻¹)
Calcite ~874-875 nih.govresearchgate.net ~713 nih.govresearchgate.net
Aragonite ~855-858 nih.govresearchgate.net ~700 and 713 nih.gov
Vaterite ~874-875 nih.govresearchgate.net ~744-745 nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is an extremely surface-sensitive technique used to investigate the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. nih.govresearchgate.net For this compound research, XPS provides critical insights into the surface chemistry of its polymorphs, which can differ from the bulk material. nih.gov The technique can differentiate calcite, aragonite, and vaterite based on subtle shifts in the binding energies of the Ca 2p, C 1s, and O 1s core-level electrons. nih.govnih.gov

These shifts in binding energy arise from the different atomic arrangements and chemical environments in the crystal lattice of each polymorph. nih.govnih.gov For example, XPS results have demonstrated clear differences in the Ca 2p and O 1s core-level spectra among the three polymorphs. nih.gov The binding energy for the carbonate (CO₃²⁻) C 1s peak is typically found around 289-290 eV. aip.orgxpsfitting.com XPS has also been used to study the adsorption of trace metals and the effects of air exposure on calcite surfaces. nih.gov

Table 2: Representative XPS Binding Energies (eV) for this compound Polymorphs

Polymorph Ca 2p₃/₂ C 1s (Carbonate) O 1s
Calcite 346.9 - 347.0 xpsfitting.comresearchgate.net ~289.2 - 289.5 xpsfitting.comresearchgate.net ~531.1 - 531.9 xpsfitting.comresearchgate.net
Aragonite ~347.2 nih.gov ~289.6 nih.gov ~531.5 nih.gov
Vaterite ~347.7 nih.gov ~289.6 - 290.4 nih.govresearchgate.net ~531.6 nih.gov

Note: Binding energy values can vary slightly depending on instrument calibration and charge referencing methods.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another high-sensitivity surface analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a sample. researchgate.nettescan-analytics.com It operates by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their mass-to-charge ratio. eag.com

In this compound research, TOF-SIMS is used to differentiate the surfaces of the polymorphs by analyzing the mass fragments sputtered from the surface. nih.govnih.gov This technique is particularly powerful when combined with multivariate statistical methods like Principal Component Analysis (PCA). nih.govnih.gov PCA can process the complex TOF-SIMS data and reveal distinct clustering of the three polymorphs based on their surface chemical differences. nih.gov For example, TOF-SIMS analysis has shown different ratios of hydrocarbon species to carbonate on the surfaces of calcite, aragonite, and vaterite. scispace.com The combination of XPS and TOF-SIMS provides a comprehensive understanding of the surface chemistry of CaCO₃ polymorphs. scispace.com

Diffraction and Imaging Techniques for Structural and Morphological Elucidation

Diffraction and imaging techniques are indispensable for determining the crystal structure and observing the physical form and microstructure of this compound particles.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive technique for identifying the crystal phase of this compound polymorphs. nih.govrsc.org Each polymorph has a unique crystal structure (calcite is trigonal-rhombohedral, aragonite is orthorhombic, and vaterite is hexagonal), which results in a characteristic set of diffraction peaks when exposed to X-rays. researchgate.netresearchgate.netresearchgate.net By comparing the experimental diffraction pattern to standard patterns from databases (e.g., ICDD PDF cards), the specific polymorph or mixture of polymorphs can be unambiguously identified. mdpi.comrsc.org

XRD is also used for quantitative phase analysis, allowing for the determination of the relative amounts of calcite, aragonite, and vaterite in a mixed sample. rsc.orgresearchgate.net This is achieved by constructing calibration graphs using specific, non-overlapping crystallographic reflections for each phase. rsc.orgresearchgate.net For example, the (104) reflection for calcite, the (221) for aragonite, and the (110) for vaterite are often used for quantitative measurements. rsc.org

Table 3: Key X-ray Diffraction Peaks (2θ) for this compound Polymorphs (Cu Kα radiation)

Polymorph Prominent Diffraction Peaks (2θ)
Calcite 23.1° (012), 29.4° (104), 36.0° (110), 39.4° (113), 43.2° (202), 47.5° (018), 48.5° (116) rsc.org
Aragonite 26.2° (111), 27.2° (021), 33.1° (012), 45.9° (221) researchgate.net
Vaterite 24.9° (110), 27.0° (112), 32.8° (114), 43.8° (300), 50.1° (118) mdpi.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a vital imaging technique for characterizing the morphology (shape and size) and microstructure of this compound crystals. nih.govbrecjournals.com The three primary polymorphs typically exhibit distinct morphologies. researchgate.net Calcite commonly forms rhombohedral or cubic-like crystals. researchgate.netresearchgate.net Aragonite is known for its needle-like (acicular) or columnar shape. researchgate.netresearchgate.net Vaterite typically precipitates as spherical particles, which are often aggregates of smaller nanocrystals. researchgate.netresearchgate.net

SEM analysis provides direct visualization of these forms, which is crucial for understanding crystallization processes and the physical properties of the resulting material. naturalsciencenews.com However, it is important to note that crystallization conditions (such as temperature, pH, and the presence of additives) can significantly alter the morphology of each polymorph. nih.gov For example, aragonite can sometimes form flake-like or cauliflower-like structures instead of its typical needle shape. nih.gov Therefore, while SEM is excellent for morphological characterization, it is often used in conjunction with a phase-identification technique like XRD or FTIR for conclusive polymorph assignment. nih.govresearchgate.net

Table 4: Typical Morphologies of this compound Polymorphs as Observed by SEM

Polymorph Common Crystal Morphology
Calcite Rhombohedral, Cubic researchgate.netresearchgate.net
Aragonite Needle-like (acicular), Columnar researchgate.netresearchgate.net
Vaterite Spherical, Lenticular researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Nanoscale Growth Imaging

Atomic Force Microscopy (AFM) has emerged as a powerful tool for the in situ, real-time visualization of this compound crystallization at the nanoscale. This technique allows researchers to directly observe growth and dissolution processes on crystal surfaces, providing insights into the fundamental mechanisms that govern crystal formation.

AFM studies have been instrumental in monitoring the classic, layer-by-layer growth of calcite. For instance, in situ AFM has been used to measure the growth rates of etch pits on freshly cleaved calcite surfaces. By tracking the closure of these rhombohedral pits and the spreading rate of two-dimensional nuclei, researchers can quantify the effects of various ions on crystallization. researchgate.net One study investigating the influence of sulfate (B86663) ions found that at low concentrations (≤0.5 mM), there was no discernible effect on calcite's growth rate. However, at higher concentrations (2 to 3 mM), the growth rate paradoxically increased, a phenomenon attributed to the need for higher calcium and carbonate concentrations to maintain constant supersaturation. researchgate.net

Furthermore, AFM imaging has provided direct evidence for nonclassical crystallization pathways. Observations have revealed the presence of gel-like, polymer-induced liquid precursor (PILP) phases on calcite surfaces. acs.orgnih.gov These amorphous precursors can spread across the crystal surface before converting to a crystalline form, challenging the classical model of ion-by-ion attachment. acs.orgnih.govresearchgate.net The AFM tip itself can influence crystallization; scanning at low contact forces can enhance deposition along existing steps on the crystal surface, a process that becomes more pronounced with increasing solution supersaturation. nih.gov

Recent advancements have led to high-speed three-dimensional AFM, enabling the visualization of hydration structures around moving step edges during calcite dissolution with subnanoscale resolution. eurekalert.org This allows for an even more detailed understanding of the solid-liquid interface dynamics.

Table 1: Effect of Sulfate Concentration on Calcite Growth Parameters as Observed by AFM

Sulfate Concentration (mM)ObservationStep Height of New NucleiReference
0 (Pure Calcite)Standard growth rate from etch pit closure.~3 Å researchgate.net
≤ 0.5No significant effect on growth rate.Not reported researchgate.net
2 to 3Increased rate of nuclei spreading compared to pure calcite.Not reported researchgate.net
5New nuclei form on top of previous nuclei, suggesting sulfate incorporation.~4 Å researchgate.net

Surface and Electrokinetic Characterization

Surface Energy Analysis

Surface energy is a measure of the thermodynamic stability of a crystal surface, with lower values indicating a more stable surface. mcgill.caceon.rs This property is crucial as it influences crystal morphology, growth rate, and solubility. It can be determined through computational methods like atomistic simulations or experimental techniques such as inverse gas chromatography (IGC). mcgill.caceon.rsroyalsocietypublishing.org

Research shows significant differences in the surface energies of this compound polymorphs and even between different crystal habits of the same polymorph. royalsocietypublishing.orgroyalsocietypublishing.org For instance, IGC measurements have demonstrated that star-shaped calcite crystals, formed at high supersaturations, possess a much higher total surface energy than their stable rhombohedral counterparts and the aragonite polymorph. royalsocietypublishing.orgroyalsocietypublishing.org This higher surface energy contributes to the star-shaped crystals having a higher apparent solubility than aragonite, a finding that aligns with the Ostwald rule of stages. royalsocietypublishing.orgroyalsocietypublishing.org

Atomistic simulations complement these experimental findings, providing calculated surface energies for specific crystal faces (planes) of calcite, aragonite, and vaterite. mcgill.canih.govcapes.gov.br These calculations consistently show that the thermodynamic stability varies between polymorphs, generally reflecting the order calcite > aragonite > vaterite. mcgill.ca For example, simulations of the calcite {101̅4} surface show that surface carbonate groups tend to rotate to lie flat, a relaxation that lowers the surface energy. mcgill.ca

Table 2: Experimentally Measured Surface Energies of this compound Polymorphs

CaCO₃ Polymorph/HabitTotal Surface Energy (γtotal) (mJ/m²)Measurement TechniqueReference
Rhombohedral Calcite36.8Inverse Gas Chromatography (IGC) royalsocietypublishing.org
Star-Shaped Calcite81.4Inverse Gas Chromatography (IGC) royalsocietypublishing.org
Aragonite47.2Inverse Gas Chromatography (IGC) royalsocietypublishing.org
VateriteNot reportedInverse Gas Chromatography (IGC) royalsocietypublishing.org

Zeta Potential Measurements

Zeta potential is the electrical potential at the slipping plane of a particle in a fluid, and it is a key indicator of the stability of colloidal dispersions. For this compound, zeta potential is highly sensitive to the chemical composition of the surrounding aqueous solution. mdpi.comcolloidal-dynamics.com The surface charge of this compound particles is primarily controlled by the adsorption of potential-determining ions (PDIs), most notably Ca²⁺ and HCO₃⁻/CO₃²⁻. mdpi.comnih.gov

The zeta potential of calcite can be reversed from negative to positive by increasing the concentration of divalent cations like Ca²⁺ and Mg²⁺. mdpi.com Conversely, increasing the concentration of anions such as HCO₃⁻ and SO₄²⁻ makes the zeta potential more negative. mdpi.com The pH of the solution also plays a critical role; for instance, slurries of CaCO₃ typically have a pH around 9 and exhibit a small positive zeta potential, which becomes negative at a pH above approximately 10. colloidal-dynamics.comresearchgate.net

Studies have shown that at thermodynamic equilibrium, the zeta potential of calcite and aragonite cancels out to zero. nih.gov Under conditions of supersaturation, where scaling and precipitation can occur, the potential is consistently negative. nih.gov The presence of organic additives, such as citrate (B86180) or tartrate, can also significantly alter the surface charge, typically making the zeta potential more negative through adsorption onto the particle surface. researchgate.net

Table 3: Influence of Electrolyte Type on the Zeta Potential of Calcite

ElectrolyteConcentration Effect (up to ~10 mM)Resulting Surface ChargeReference
CaCl₂Zeta potential reverses from negative to positive.Positive mdpi.com
MgCl₂Zeta potential reverses from negative to positive.Positive mdpi.com
NaHCO₃Zeta potential becomes more negative.Negative mdpi.com
Na₂SO₄Zeta potential becomes more negative.Negative mdpi.com

Elemental and Isotopic Analysis in Carbonate Formation Studies

The incorporation of trace elements and the fractionation of stable isotopes during this compound formation are powerful proxies for understanding the conditions of mineralization, including temperature, pH, and biomineralization mechanisms. nih.govelementsmagazine.orgyoutube.com

Trace element analysis involves measuring the concentration of elements like magnesium (Mg), strontium (Sr), barium (Ba), uranium (U), and others within the carbonate lattice. nih.govbohrium.com The partitioning of these elements between the solution and the solid carbonate is influenced by factors such as temperature, precipitation rate, and the specific polymorph being formed (calcite, aragonite, or vaterite). confex.comgeomar.de For example, computational studies predict that iodine is most easily incorporated into vaterite, while fluorine is preferentially incorporated in the order vaterite > aragonite > calcite. confex.com The analysis of trace elements in biogenic carbonates, such as foraminifera shells, provides critical records of past ocean chemistry and climate. elementsmagazine.orgbohrium.com

Isotopic analysis focuses on variations in the ratios of stable isotopes, primarily carbon (¹³C/¹²C, expressed as δ¹³C) and oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O). youtube.comyoutube.com During precipitation, heavier isotopes are preferentially incorporated into the solid mineral phase in a temperature-dependent process known as equilibrium isotope fractionation. youtube.comwikipedia.org This allows the isotopic composition of ancient carbonates to be used as a "paleothermometer" to reconstruct past temperatures. wikipedia.org The δ¹³C value of carbonates also provides insights into the carbon source and the biological productivity of the environment at the time of formation. youtube.comnih.gov Kinetic effects during rapid precipitation can also influence isotopic ratios, providing information about the growth rate of the mineral. geomar.deresearchgate.net

Table 4: Examples of Elemental and Isotopic Proxies in this compound

Analysis TypeProxyInformation RevealedReference
ElementalMg/Ca, Sr/Ca RatiosFormation temperature, seawater composition, polymorph type. nih.govbohrium.com
ElementalI/Ca, F/Ca RatiosOcean oxygenation, paleo-pCO₂. confex.com
Isotopicδ¹⁸OFormation temperature, isotopic composition of water. youtube.comwikipedia.org
Isotopicδ¹³CCarbon source, biological productivity, diagenesis. youtube.comnih.govresearchgate.net
IsotopicΔ₄₇ ("Clumped Isotopes")Absolute formation temperature, independent of water composition. wikipedia.org

Academic Research Applications and Environmental Relevance of Calcium Carbonate

Carbon Dioxide Capture and Utilization (CCU) Technologies

The urgent need to reduce atmospheric carbon dioxide (CO₂) has spurred the development of various Carbon Capture and Utilization (CCU) technologies, with calcium carbonate playing a central role. These methods aim to capture CO₂ from industrial sources and either store it permanently or convert it into valuable products.

Calcium Looping Processes for Post-Combustion CO₂ Capture

Calcium Looping (CaL) is a promising second-generation technology for capturing CO₂ from the flue gas of power plants and industrial facilities. lhoist.com This process utilizes the reversible reaction between calcium oxide (CaO) and CO₂. lhoist.com

The core of the CaL process involves two main reactors: a carbonator and a calciner. usda.gov

Carbonation: In the carbonator, flue gas containing CO₂ is brought into contact with calcium oxide at temperatures around 650°C. The CaO captures the CO₂, forming this compound. lhoist.com

Calcination: The resulting this compound is then transported to the calciner, where it is heated to approximately 900°C. This high temperature causes the decomposition of CaCO₃, releasing a concentrated stream of CO₂ for capture and regenerating the calcium oxide sorbent. nbinno.com The regenerated CaO is then cycled back to the carbonator to capture more CO₂. lhoist.com

This technology offers several advantages over traditional amine scrubbing, including higher efficiency and the use of a non-toxic, abundant sorbent (limestone). lhoist.com Research has progressed from laboratory-scale experiments to pilot-scale units to validate the feasibility of this technology for industrial applications. daera-ni.gov.uk

Table 1: Key Parameters in Calcium Looping Processes

ParameterCarbonatorCalciner
Operating Temperature ~650°C~900°C
Primary Reaction CaO + CO₂ → CaCO₃CaCO₃ → CaO + CO₂
Input Flue Gas, CaOCaCO₃
Output CO₂-depleted Flue Gas, CaCO₃Concentrated CO₂, CaO

Mineral Carbonation for CO₂ Storage and Valorization from Industrial Wastes

Mineral carbonation is a process that mimics natural rock weathering to permanently store CO₂ in solid carbonate form. sudarshangroup.com This technology involves reacting CO₂ with minerals containing calcium and magnesium oxides. A significant area of research focuses on using alkaline industrial wastes as the feedstock for this process, offering a dual benefit of CO₂ sequestration and waste valorization. johnstonquarries.co.uk

Industrial residues such as steel slag, cement kiln dust, and coal fly ash are rich in calcium oxide and are suitable for mineral carbonation. datsonbm.com The process can be carried out ex situ in a chemical plant or in situ by injecting CO₂ into reactive rock formations. gardenchains.com The reaction of CO₂ with these waste materials leads to the formation of stable carbonate minerals, effectively locking the CO₂ away. sudarshangroup.com The resulting carbonated products have potential applications as construction materials, such as aggregates, which can improve the economics of the process. johnstonquarries.co.uk

Electrochemical Approaches for CO₂ Conversion and this compound Precipitation

Electrochemical methods for CO₂ capture and conversion are an emerging field of research. These approaches utilize electricity, ideally from renewable sources, to drive the conversion of CO₂ into valuable products, including this compound. mineravi.com

One method involves inducing a local pH change at an electrode's surface. This change accelerates the dissolution of CO₂ into an aqueous solution, forming carbonate ions (CO₃²⁻). mineravi.commewarmicrons.com If calcium ions (Ca²⁺) are present in the solution, they react with the carbonate ions to precipitate solid this compound. diacal.com.twomya.com This process not only captures CO₂ but can also produce high-purity precipitated this compound (PCC) for various industrial uses. mineravi.com Researchers are also investigating the use of seawater as a source of calcium for this process, which could offer a scalable solution for CO₂ reduction. mineravi.com

Environmental and Agricultural Engineering Applications

This compound is a cornerstone of sustainable agricultural practices, primarily used as a soil amendment to improve soil quality and crop yields. nbinno.comdatsonbm.com

Soil pH Adjustment and Structure Enhancement in Agricultural Systems

Acidic soils can significantly limit crop productivity by reducing the availability of essential nutrients and increasing the concentration of toxic elements like aluminum. cropnutrition.com this compound, commonly referred to as agricultural lime, is applied to neutralize soil acidity. nbinno.com When added to acidic soil, it reacts with excess hydrogen ions (H⁺), thereby increasing the soil's pH to a level more favorable for crop growth. mineravi.commewarmicrons.com

Beyond pH correction, this compound also improves soil structure. diacal.com.tw It promotes the aggregation of soil particles, which enhances soil porosity, aeration, and water infiltration. sudarshangroup.comdatsonbm.com This improved structure facilitates better root development and reduces soil compaction and erosion. sudarshangroup.com

Table 2: Effects of this compound on Soil Properties

Soil PropertyEffect of this compound Application
pH Increases (Neutralizes Acidity) nbinno.com
Nutrient Availability Increases (e.g., Phosphorus, Nitrogen) cropnutrition.com
Soil Structure Improves (Better Aggregation, Porosity) sudarshangroup.comdatsonbm.com
Water Infiltration Enhances usda.gov
Root Development Promotes cropnutrition.com

Utilization in Promoting Overall Agricultural Sustainability

Furthermore, this compound is a naturally occurring and cost-effective material, making it an accessible tool for farmers to maintain long-term soil health. datsonbm.com Its role in improving soil structure helps in water conservation by increasing the soil's water-holding capacity. sudarshangroup.com It also fosters a more favorable environment for beneficial soil microorganisms, which are essential for nutrient cycling and organic matter decomposition. omya.com By strengthening plant cell walls, the calcium supplied by CaCO₃ can also enhance plant resistance to diseases and pests. sudarshangroup.comdiacal.com.tw

Advanced Materials Science and Industrial Research

Research on Nanostructured this compound for Material Development

The field of materials science has seen a surge in research focused on nanostructured this compound due to its unique properties and wide-ranging applicability. These nanomaterials, particularly this compound nanoparticles (CCNPs), are of significant interest because of their biocompatibility, high surface-to-volume ratio, and the relative ease of their synthesis and surface functionalization. nih.gov These characteristics make them ideal for both industrial and biomedical uses. nih.gov

Advancements in controlled synthesis techniques have enabled the production of this compound with specific sizes, morphologies, and polymorphs. researchgate.netrsc.orgrsc.org Common synthesis methods include precipitation, slow carbonation, and emulsion techniques. nih.gov The ability to control these parameters allows for the tailoring of material properties to suit specific applications. For instance, different polymorphs of this compound, such as vaterite, aragonite, and calcite, exhibit distinct shapes, including spherical, needle-like, and rhombohedral, respectively. nih.gov

The introduction of nanostructured this compound into other materials has been shown to significantly enhance their mechanical, optical, and magnetic properties. researchgate.netrsc.org Research has demonstrated that nanoengineered surfaces can enhance the nucleation rate of this compound by orders of magnitude, which has implications for controlling scale formation in industrial processes. ethz.ch These versatile nanoparticles are being explored for use in drug delivery, tissue engineering, and as antimicrobial agents. nih.gov

Table 1: Synthesis Methods and Resulting Morphologies of Nanostructured this compound

Synthesis MethodPrecursor Ions/MaterialsResulting Polymorph/MorphologyReference
Precipitation2 mM Calcium and Carbonate ions with soluble starch~500 nm hollow spheres of vateriteWei et al. 2008 nih.gov
Precipitation5 mM and 12.5 mM Calcium and Carbonate ions with soluble starchCubic calcite and spherical vaterite nanoparticles, respectivelyWei et al. 2008 nih.gov
Polymer-mediatedAqueous Carboxymethyl Chitosan (B1678972) with 0.5 M Na2CO3 and CaCl25 µm hybrid microspheresWang et al. nih.gov

This compound as Functional Filler Materials in Polymers and Composites

This compound is a widely utilized functional filler in the polymer industry, with both natural (ground) and synthetic (precipitated) forms being employed. researchgate.net Its popularity stems from its cost-effectiveness, abundance, and ability to enhance the properties of polymer composites. researchgate.net The addition of this compound can improve the mechanical stability and thermal properties of various polymers, including thermoplastics, thermosets, and elastomers. researchgate.netnih.gov

The effectiveness of this compound as a filler is significantly influenced by its particle size, crystal structure, and morphology. mdpi.com For instance, nano-sized precipitated this compound is particularly beneficial in applications where very small particles are required, such as in elastomers and PVC. researchgate.net Research has shown that the introduction of this compound into a polyamide 12 matrix can be optimized by using a precise ratio of coarse and fine filler particles to improve thermal properties without a significant loss of ductility. mdpi.com

Surface modification of this compound fillers is a key area of research aimed at improving the interfacial adhesion between the filler and the polymer matrix. mdpi.commdpi.com Poor compatibility between the inorganic filler and the organic polymer can lead to a decrease in mechanical properties, such as ductility. mdpi.commdpi.com Surface treatment with agents like amino acids can create a stronger bond between the filler and the polymer, leading to a regain of lost mechanical properties. mdpi.com Studies on natural rubber composites have shown that surface-treated spherical this compound can act as a reinforcing filler, enhancing the tensile strength of the rubber. nih.gov

Table 2: Effect of this compound Fillers on Polymer Properties

Polymer MatrixFiller TypeKey FindingsReference
Polyamide 12Ground this compoundIncreased tensile modulus by ~30% with ~40 m² filler per 100 g of PA12.F. Ippolito et al. mdpi.com
Polyamide 126-amino hexanoic acid-treated CaCO3Ductility can be regained up to ~60% of the filler-free value.F. Ippolito et al. mdpi.com
Natural RubberUntreated this compound (20 phr)Highest tensile strength value of 23.95 ± 0.97 MPa.Umunakwe et al. nih.gov
Natural RubberTreated this compoundHigher tensile strength than untreated CaCO3 composites at all filler loadings.Umunakwe et al. nih.gov

Catalytic Applications and Development of this compound-Based Catalysts

This compound is emerging as a valuable material in the field of catalysis, both as a catalyst itself and as a support for other catalytically active components. frontiersin.org Its porous structure and high surface area make it a suitable substrate for anchoring catalysts. frontiersin.org One of the notable applications is in the production of biodiesel through the transesterification of natural oils. frontiersin.org

Research has demonstrated that this compound can catalyze these reactions, and its efficiency can be enhanced. For example, a study on precipitated this compound (PCC) enriched with titanium dioxide (TiO2) showed its effectiveness as a catalyst for producing biodiesel from waste vegetable oil, achieving an efficiency of 95.09% under optimal conditions. uobaghdad.edu.iq When derived from natural sources like eggshells, this compound can be converted to calcium oxide (CaO) through calcination, which then serves as a stable and effective catalyst for biodiesel synthesis. researchgate.net

Furthermore, this compound serves as a support for well-known catalysts, such as the Lindlar catalyst, which consists of palladium supported on this compound and deactivated with lead acetate (B1210297) and quinoline. frontiersin.org This catalytic system is widely used in organic synthesis. The versatility of this compound as a support allows for the fine-tuning of catalyst surfaces for specific reactions. frontiersin.org Additionally, calcium-based catalytic systems, in combination with other compounds, are being developed for the synthesis of valuable chemicals like cyclic carbonates from bio-derived epoxides and carbon dioxide under mild conditions. acs.org

Self-Healing Mechanisms in Cementitious Materials

The inherent ability of cement-based materials to repair their own cracks, a phenomenon known as self-healing, is significantly influenced by the presence and reactions of this compound. mdpi.com This process can be categorized into autogenous healing, which is a natural process, and autonomous healing, which involves the addition of specific healing agents. frontiersin.orgnih.gov

Autogenous healing in concrete is largely attributed to two primary mechanisms: the hydration of unhydrated cement particles and the carbonation of calcium hydroxide (B78521) (Ca(OH)₂). nih.gov When water enters a crack, it reacts with any unhydrated cement, and it also dissolves calcium hydroxide. This dissolved calcium hydroxide can then react with carbon dioxide from the air to precipitate this compound, which fills the crack. nih.govnih.gov In older concrete, the precipitation of this compound becomes the dominant self-healing mechanism. nih.gov

Research has shown that the efficiency of this self-healing process is dependent on environmental factors, particularly the presence of water and carbon dioxide. nih.govnih.gov An increased concentration of CO₂ can accelerate the formation of this compound and enhance the healing of cracks. frontiersin.orgnih.gov Furthermore, microbially induced this compound precipitation (MICP) is a promising autonomous self-healing approach where bacteria are used to promote the formation of this compound within the cracks. mdpi.com Studies have shown that bacteria such as Bacillus subtilis and Sporosarcina pasteurii can effectively heal cracks by precipitating this compound when provided with a calcium source and nutrients. mdpi.com

Biomineralization Research and Environmental Interaction

Mechanisms of Biological Calcification in Marine Organisms

Biological calcification is the process by which living organisms produce minerals, and in the marine environment, this predominantly involves the formation of this compound. wikipedia.orggeomar.de A vast array of marine organisms, including corals, mollusks, foraminifera, and coccolithophores, utilize this process to build their shells and skeletons. wikipedia.orgnih.gov These structures are crucial for their protection, support, and in the case of corals, for building entire reef ecosystems. wikipedia.org

The fundamental mechanism of marine biogenic calcification involves the uptake of dissolved calcium ions (Ca²⁺) and carbonate ions (CO₃²⁻) from seawater and their subsequent precipitation as this compound minerals. wikipedia.org Organisms exert a high degree of control over this process, enabling them to form specific crystal polymorphs of this compound, primarily calcite and aragonite. wikipedia.orgnih.gov The choice of polymorph and the intricate architecture of the resulting structures are dictated by the organism's specific biological and structural needs.

Two broad categories of biogenic calcification mechanisms have been identified: extracellular and intracellular mineralization. wikipedia.org In extracellular mineralization, employed by organisms like corals and mollusks, ions are actively pumped out of the cells into an extracellular space where the conditions for calcification, such as pH, are tightly regulated. wikipedia.org The process is not merely a simple chemical precipitation; it is a sophisticated, biologically mediated phenomenon involving complex cellular and molecular mechanisms. sustainability-directory.com These include the regulation of ion transport and the use of organic matrices, composed of proteins and other macromolecules, which act as templates to guide the growth of the this compound crystals. sustainability-directory.comresearchgate.net This intricate control allows for the formation of the diverse and complex skeletal structures observed in marine life.

Influence of Environmental Conditions on Biogenic this compound Formation (e.g., Ocean Acidification Impacts on Polymorph Selection)

The formation of biogenic this compound is intricately linked to ambient environmental conditions, with ocean acidification, driven by increased atmospheric carbon dioxide (pCO2), being a significant factor influencing which polymorph of this compound—primarily calcite or aragonite—is formed by marine organisms. gla.ac.ukresearchgate.netnih.gov Ocean chemistry has historically oscillated, creating "aragonite seas" and "calcite seas" that favor the precipitation of one polymorph over the other. gla.ac.uk Key environmental parameters influencing this selection include the magnesium-to-calcium (Mg:Ca) ratio of seawater, temperature, and pCO2. gla.ac.uk

Elevated pCO2 levels, leading to lower pH in seawater, directly impact the carbonate saturation state, which is a critical factor for calcifying organisms. nih.gov Studies on the blue mussel, Mytilus edulis, have shown that under high pCO2 conditions (1000 µatm), the production of aragonite, the more soluble polymorph of this compound, can be inhibited. researchgate.net This suggests that ocean acidification can force a shift in the mineralogy of shells. Furthermore, research indicates that increased temperature can amplify the effect of the Mg:Ca ratio, promoting the formation of aragonite over calcite. gla.ac.uk In controlled experiments, the ratio of aragonite to calcite in precipitated this compound was observed to increase with both a higher Mg:Ca ratio and elevated temperatures. gla.ac.uk

The interplay of these environmental factors is complex. For instance, while elevated temperature can increase the concentration of magnesium in calcite, it doesn't necessarily affect the magnesium concentration in aragonite unless combined with high pCO2. gla.ac.uk These findings highlight that the physiological mechanisms of organisms can sometimes override simple seawater chemistry, leading to nuanced responses in biomineralization under changing climate scenarios. gla.ac.uk

Table 1: Environmental Factors Influencing this compound Polymorph Selection

Environmental Factor Influence on Polymorph Selection Research Findings
pCO2 (Ocean Acidification) Can inhibit the formation of the more soluble aragonite polymorph. researchgate.net In Mytilus edulis, juveniles spawned and grown under high pCO2 (1000 µatm) did not produce aragonite. researchgate.net
Temperature Elevated temperatures can favor the formation of aragonite, particularly in conjunction with Mg:Ca ratios. gla.ac.uk Increased temperature significantly increased the concentration of magnesium in calcite. gla.ac.uk
Mg:Ca Ratio A primary driver controlling the dominant polymorph; higher ratios favor aragonite. gla.ac.uk The ratio of aragonite to calcite co-precipitated increases with an increased Mg:Ca ratio. gla.ac.uk

Role of Organic Macromolecules in Biomineral Control

The precise control that organisms exert over the formation of their this compound structures is largely mediated by organic macromolecules. nih.govnih.gov These molecules, including proteins and polysaccharides, play a crucial role in determining the specific polymorph, composition, and morphology of the resulting biomineral. acs.orgacs.org This biological control allows organisms to precipitate specific this compound minerals despite unfavorable environmental conditions. nih.gov

Research has identified specific amino acids, such as aspartic acid and glutamic acid, as key players in this process. nih.govacs.org These acidic, negatively charged amino acids can induce the precipitation of high-magnesium calcite (HMC) and disordered dolomite. nih.gov It is hypothesized that many organisms control their mineralogy by varying the mixture of these organic substrates. nih.gov For example, regions of biominerals composed of calcite often have higher concentrations of aspartic and glutamic acids compared to aragonitic regions. nih.gov

Chitin, a polysaccharide found in the exoskeletons of many organisms, also demonstrates significant control over this compound formation. nih.gov In vitro experiments have shown that chitin can promote the incorporation of magnesium into the calcite structure and influence crystal morphology. acs.org The interaction between different organic macromolecules, such as proteins and extracellular polysaccharides, appears to be critical. For instance, proteins secreted by the bacterium Bacillus subtilis may inhibit the formation of calcite, while polysaccharides may promote the formation of vaterite. rsc.org This intricate interplay allows for the creation of complex and highly functional biomineralized structures. rsc.org

Table 2: Influence of Organic Macromolecules on this compound Biomineralization

Organic Macromolecule Role in Biomineralization Experimental Evidence
Aspartic Acid & Glutamic Acid Induce precipitation of high-magnesium calcite (HMC) and disordered dolomite. nih.gov Higher concentrations of these acidic amino acids are found in calcitic regions of biominerals compared to aragonitic regions. nih.gov
Chitin Controls crystal morphology and promotes magnesium incorporation into calcite. nih.govacs.org HMC grown on chitin substrates shows similar morphologies to Ca-Mg carbonates on chitin-rich exoskeletons of leaf-cutter ants. nih.gov
Bacterial Proteins Can inhibit the formation of the calcite polymorph. rsc.org Proteins secreted by Bacillus subtilis were found to suppress calcite formation in bio-mimetic experiments. rsc.org
Bacterial Polysaccharides Can promote the formation of the vaterite polymorph. rsc.org Polysaccharides from Bacillus subtilis were observed to encourage the formation of vaterite. rsc.org

Trace Element and Isotopic Proxies for Paleoenvironmental Reconstruction

The chemical composition of biogenic this compound serves as a valuable archive of past environmental conditions. geoscienceworld.org As organisms form their shells and skeletons, they incorporate trace elements and stable isotopes from the surrounding water, preserving a chemical signature of the environment at the time of formation. researchgate.net These geochemical "proxies" are fundamental to our understanding of paleoclimates. geoscienceworld.org

The ratios of various trace elements to calcium in the carbonate structure are widely used to reconstruct different environmental parameters. researchgate.net For example:

Magnesium/Calcium (Mg/Ca) and Strontium/Calcium (Sr/Ca) ratios are commonly used as proxies for reconstructing past seawater temperatures. researchgate.net

Boron/Calcium (B/Ca) ratios and the isotopic composition of boron (δ¹¹B) incorporated into this compound minerals are used to assess past seawater pH, which is closely linked to atmospheric CO2 concentrations. geoscienceworld.orgresearchgate.net

Stable isotopes, particularly oxygen isotopes (δ¹⁸O), are also powerful paleoenvironmental indicators. The ratio of ¹⁸O to ¹⁶O in this compound shells, such as those of foraminifera, provides crucial information about past ocean temperatures and the volume of global ice. However, the interpretation of these proxies is not always straightforward due to "vital effects," which are biological processes that can alter the chemical composition of the biomineral from what would be expected based on environmental conditions alone. geoscienceworld.org Understanding these vital effects is crucial for refining the accuracy of paleoclimate reconstructions. geoscienceworld.org

Table 3: Common Geochemical Proxies in this compound for Paleoenvironmental Reconstruction

Proxy Reconstructed Environmental Variable Basis of Proxy
Mg/Ca and Sr/Ca Ratios Seawater Temperature researchgate.net The incorporation of Mg and Sr into the calcite lattice is temperature-dependent. researchgate.net
Boron/Calcium (B/Ca) Ratio Seawater pH researchgate.net The incorporation of boron is related to the pH of the surrounding water. geoscienceworld.org
Boron Isotopes (δ¹¹B) Seawater pH and atmospheric CO2 geoscienceworld.org The isotopic fractionation of boron during its incorporation into CaCO3 is pH-dependent. geoscienceworld.org
Oxygen Isotopes (δ¹⁸O) Ocean Temperature and Ice Volume The fractionation of oxygen isotopes between water and CaCO3 is temperature-dependent.

Archaeological and Geoarchaeological Investigations

Utilization of this compound Formations in Chronometric Dating Methodologies (e.g., Speleothem Dating)

This compound formations, particularly speleothems (cave deposits like stalagmites and stalactites), are invaluable for establishing chronologies in archaeological and paleoenvironmental research. researchgate.netnih.gov The primary method used for dating these materials is Uranium-Thorium (U-Th) dating. isobarscience.com This technique is applicable to this compound-bearing samples and is based on the radioactive decay of uranium isotopes to thorium isotopes. isobarscience.com

The principle of U-Th dating relies on the fact that uranium is soluble in water, whereas thorium is not. isobarscience.com As water seeps through the ground and into a cave, it dissolves uranium. When this water precipitates this compound to form a speleothem, uranium (specifically ²³⁴U and ²³⁸U) is co-precipitated, but thorium (²³⁰Th) is largely excluded. isobarscience.com Over time, the trapped ²³⁴U decays into ²³⁰Th at a known rate. By measuring the ratio of ²³⁰Th to its parent uranium isotopes, scientists can precisely calculate the age of the calcite layer. This method can provide ages for materials up to approximately 500,000 years old.

In an archaeological context, U-Th dating of speleothems provides crucial chronological constraints. researchgate.net For example, thin layers of calcite that form over cave paintings can be dated to provide a minimum age for the underlying art, without damaging the artwork itself. isobarscience.comresearchgate.net Similarly, if artifacts are found stratified between layers of speleothem growth, dating these layers can bracket the age of the archaeological material. researchgate.net

Post-Depositional Alteration of this compound Phases in Archaeological Ceramics

Archaeological ceramics buried for extended periods are subject to post-depositional alteration, a process where the chemical and mineralogical composition of the pottery is changed by its burial environment. mit.edumdpi.com Carbonate-rich ceramics, which use materials like limestone, marl, or calcareous clays, are particularly susceptible to these changes, especially in acidic soil conditions where carbonate phases are soluble. mit.edumdpi.com

The primary alteration processes affecting this compound in ceramics are depletion and accretion. mdpi.com

Depletion : This involves the leaching of calcium or the dissolution of calcite from the ceramic body. mdpi.com This process can significantly alter the original chemical signature of the pottery, which is often used by archaeologists to determine the provenance (origin) of the raw materials. mit.edu

Accretion/Redistribution : This occurs when dissolved this compound from the surrounding soil or from within the ceramic itself re-precipitates elsewhere on or within the pottery fabric. mdpi.com This can manifest as secondary calcite deposits in pores and voids.

These alterations can complicate archaeological interpretations. researchgate.net For example, the dissolution of carbonate temper can be caused by acidic environments, while lime buildup can occur in calcareous environments. researchgate.net Distinguishing these post-depositional changes from the original manufacturing technology is critical for accurate analysis. mit.edu Analytical techniques such as ceramic petrography and chemical microanalysis are employed to identify these alterations within the ceramic microstructure. mit.edumdpi.com

Characterization of Carbonate Inclusions in Pottery for Reconstructing Ancient Ceramic Technology

The analysis of this compound inclusions, such as calcite, limestone, and crushed shell, within ancient pottery provides significant insights into the technological choices made by past potters. unl.edu These inclusions, whether naturally present in the clay or intentionally added as temper, affect the properties of the clay during production and the final characteristics of the vessel. researchgate.net

One key area of investigation is the estimation of original firing temperatures. This compound (CaCO₃) decomposes into calcium oxide (CaO) and carbon dioxide when heated to temperatures typically between 750°C and 850°C. unl.edu The presence of unaltered this compound in a ceramic sherd generally indicates that the vessel was fired below this decomposition temperature. unl.edu Conversely, the presence of porous calcium oxide or its hydrated form, calcium hydroxide (Ca(OH)₂), suggests firing temperatures exceeded this range. unl.edu

However, interpreting firing temperatures is not solely dependent on the presence or absence of decomposition. Other variables must be considered, including:

Firing atmosphere : The chemical environment in the kiln. unl.edu

Length of firing : The duration of the heating process. unl.edu

Size and concentration of inclusions : Larger or more concentrated carbonate particles can cause structural damage to the vessel if they decompose and subsequently hydrate, a phenomenon known as "lime-popping." This can cause the vessel surface to spall or the entire vessel to crumble. unl.edu

By carefully examining the state of carbonate inclusions, archaeologists can reconstruct aspects of ancient ceramic technology, including the selection of raw materials and the firing conditions employed by ancient potters. unl.eduresearchgate.net

Q & A

Q. How can researchers accurately determine calcium carbonate content in heterogeneous samples (e.g., geological or biological matrices)?

Methodological Answer: Use back-titration with standardized HCl and NaOH solutions. Dissolve the sample in excess HCl, then titrate the unreacted acid with NaOH. Calculate moles of HCl neutralized by CaCO₃ using stoichiometry (1:2 molar ratio for CaCO₃:HCl). Validate with gravimetric analysis or XRD for crystalline confirmation .

Q. What experimental controls are critical when studying the reaction kinetics of this compound with hydrochloric acid?

Methodological Answer: Control temperature (±0.5°C) and HCl concentration (e.g., 1.0 M ± 0.05 M) to minimize variability. Use standardized particle sizes (sieved to 50–100 µm) to ensure uniform surface area. Include blank trials without CaCO₃ to account for acid evaporation or side reactions .

Q. How do researchers isolate this compound polymorphs (e.g., calcite vs. aragonite) in synthesis experiments?

Methodological Answer: Adjust pH and temperature during precipitation. Calcite forms preferentially at pH > 10 and 25°C, while aragonite requires Mg²⁺ ions and temperatures > 60°C. Confirm phases using XRD (e.g., calcite peak at 29.4° 2θ) and FTIR (aragonite ν₃ CO₃²⁻ at 1,480 cm⁻¹) .

Q. What are common pitfalls in titrimetric analysis of this compound, and how are they mitigated?

Methodological Answer: Errors arise from incomplete dissolution (use fine powders and sonicate) or CO₂ interference (boil post-reaction to degas). Include duplicate samples and spike recovery tests (e.g., 95–105% recovery for validation). Report percent error using rounded values for consistency .

Q. How can researchers validate this compound purity in natural samples (e.g., limestone)?

Methodological Answer: Combine thermogravimetric analysis (TGA) to measure mass loss at 600–900°C (CO₂ release) with acid digestion residuals. Cross-check with SEM-EDS for elemental composition (Ca:C:O ≈ 1:1:3). Exclude organic carbon via ignition at 550°C for 4 hours .

Advanced Research Questions

Q. How can Taguchi experimental design optimize this compound phosphate synthesis for specific Ca/P ratios?

Methodological Answer: Define control factors (e.g., pH, reactant molarity) and noise factors (e.g., temperature fluctuations). Use L18 orthogonal arrays to test combinations. Calculate signal-to-noise (S/N) ratios to identify robust conditions. Validate with XRD and ICP-OES for Ca/P = 1.61 ± 0.05 .

Q. What statistical approaches resolve contradictions in this compound polymorph stability under varying environmental conditions?

Methodological Answer: Apply mixed-effects models to account for batch variability in precipitation experiments. Use ANOVA to test significance of factors like Mg²⁺ concentration (p < 0.05). Meta-analyze literature data to identify outliers via Grubbs’ test (α = 0.05) .

Q. How do researchers quantify bioerosion and carbonate production in marine ecosystems?

Methodological Answer: Deploy experimental platforms with pre-weighed this compound substrates at varying depths. Measure mass loss after 12–24 months via micro-CT scanning. Calculate net production rates (g·m⁻²·yr⁻¹) using:

Net Production=Gross ProductionBioerosionPhysical Erosion\text{Net Production} = \text{Gross Production} - \text{Bioerosion} - \text{Physical Erosion}

Validate with isotopic tracers (δ¹³C) to distinguish biotic vs. abiotic processes .

Q. What methodologies address interference from lithogenic carbonates in soil science research?

Methodological Answer: Pre-treat soils with 1 M sodium acetate (pH 5) to dissolve pedogenic carbonates without affecting lithogenic phases. Use SEM-EDS to map Ca distribution. Report uncertainties as ±2σ and flag samples with >5% residual carbonates in XRD .

Q. How can machine learning improve this compound polymorphism prediction in industrial synthesis?

Methodological Answer: Train decision trees on datasets including pH, temperature, and ion concentrations (e.g., Mg²⁺, Sr²⁺). Use 80:20 training:testing splits and validate with SHAP values to interpret feature importance. Achieve >90% accuracy in vaterite vs. calcite classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.